molecular formula C6H6BrNO2S B12078623 Methyl 2-amino-5-bromothiophene-3-carboxylate

Methyl 2-amino-5-bromothiophene-3-carboxylate

Cat. No.: B12078623
M. Wt: 236.09 g/mol
InChI Key: RFLPGSYQOBXBGM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromothiophene-3-carboxylate is a brominated thiophene derivative featuring an amino group at position 2, a bromine substituent at position 5, and a methyl ester at position 2. Thiophene-based compounds are widely studied for their electronic properties and bioactivity, with substitutions like bromine and amino groups influencing reactivity and molecular interactions .

Properties

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.09 g/mol

IUPAC Name

methyl 2-amino-5-bromothiophene-3-carboxylate

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3

InChI Key

RFLPGSYQOBXBGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthesis of the Thiophene Core

The Gewald reaction constructs the 2-aminothiophene scaffold from α-cyano ketones, elemental sulfur, and a base. To introduce bromine at position 5, a pre-brominated ketone precursor is required.

Example Protocol

  • Ketone Preparation : 3-Bromo-2-cyanoacetophenone is synthesized via bromination of 2-cyanoacetophenone using HBr/H₂O₂.

  • Gewald Cyclization : The brominated ketone (1.0 equiv), malononitrile (1.2 equiv), and sulfur (1.5 equiv) are refluxed in ethanol with morpholine as a base for 6 hours.

  • Esterification : The resulting 2-amino-5-bromothiophene-3-carboxylic acid is treated with methanol and concentrated H₂SO₄ under reflux for 30 hours.

Key Data

ParameterValueSource
Cyclization Yield70–85%
Esterification Yield90–96%
Total Yield63–82%

Advantages and Limitations

  • Advantage : High regiocontrol due to the pre-installed bromine atom.

  • Limitation : Requires multi-step synthesis of the brominated ketone, increasing complexity.

Palladium-Catalyzed Cross-Coupling Reactions

ParameterValueSource
Yield45–55%
Reaction Time10 minutes (microwave)
CatalystPdCl₂(dppf)

Mechanistic Insights

The palladium catalyst facilitates transmetallation between the boronic acid and the thiophene substrate, enabling C–Br bond formation at position 5. Microwave irradiation enhances reaction efficiency by reducing decomposition.

Comparative Analysis of Methods

MethodYieldRegioselectivityComplexityScalability
Direct Bromination60–75%ModerateLowHigh
Gewald Reaction63–82%HighHighModerate
Suzuki Coupling45–55%HighModerateLow
  • Direct Bromination is preferred for large-scale synthesis due to fewer steps and commercial availability of starting materials.

  • Gewald Reaction offers superior regiocontrol but requires specialized precursors.

  • Suzuki Coupling is limited by catalyst cost and moderate yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.55 (d, J = 4.3 Hz, 1H, H4), 7.33 (d, J = 4.3 Hz, 1H, H3), 3.40 (s, 3H, OCH₃).

  • MS (APCI) : m/z 236.09 [M+H]⁺.

Purity and Stability

  • Purity : ≥95% (HPLC).

  • Storage : Stable at –20°C under inert atmosphere for >12 months .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-5-bromothiophene-3-carboxylate has the molecular formula C6H6BrNO2SC_6H_6BrNO_2S and a molecular weight of 236.09 g/mol. The compound features a thiophene ring with an amino group and a carboxylate ester, contributing to its reactivity and interactions with biological targets. The bromine atom at the 5-position enhances its pharmacological profile compared to similar compounds.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted by nucleophiles like amines or thiols.
  • Oxidation and Reduction : The compound can be oxidized to form sulfoxides or sulfones and reduced to yield thiols.
  • Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

These reactions enable the development of new materials and pharmaceuticals.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for new antibiotics.
  • Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in several cancer cell lines, such as HeLa and FM3A cells. Its mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Anticancer Activity Summary

Cell LineIC50 (nM)Mechanism of Action
HeLa35Inhibition of tubulin polymerization
FM3A130Induction of apoptosis
CEM<100Cell cycle arrest

The compound's biological activity is attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino and carboxylate groups facilitate interactions with proteins and nucleic acids.
  • π-π Interactions : The thiophene ring engages in π-π interactions with aromatic residues in proteins, potentially stabilizing binding complexes.

Recent studies have also explored its effects on inflammatory responses, revealing that it can inhibit TNF-alpha production in stimulated blood cultures, indicating potential applications in treating inflammatory diseases.

Antiviral Activity

Research has indicated that derivatives similar to this compound exhibit significant inhibition of viral replication, showcasing a broader spectrum of biological activity beyond antibacterial and anticancer properties.

Inflammatory Response Modulation

A study demonstrated that this compound modulates inflammatory responses by inhibiting TNF-alpha production in whole blood cultures stimulated by lipopolysaccharides (LPS), suggesting therapeutic potential for inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of Methyl 2-amino-5-bromothiophene-3-carboxylate, emphasizing substituent positions, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Ethyl 2-amino-5-bromothiophene-3-carboxylate 43088-42-2 C₇H₈BrNO₂S 258.12 Ethyl ester at C3, Br at C5 Higher lipophilicity due to ethyl group; used in synthetic intermediates
Methyl 3-amino-5-bromothiophene-2-carboxylate 107818-55-3 C₆H₆BrNO₂S 236.09 Amino at C3, Br at C5 Positional isomer; lower molecular weight; utilized in heterocyclic synthesis
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate 1094398-45-4 C₁₂H₁₀BrNO₂S 312.19 Bromophenyl at C5 Extended conjugation; potential for optoelectronic applications
Methyl 5-amino-1-benzothiophene-2-carboxylate 20532-28-9 C₁₀H₉NO₂S 223.25 Benzothiophene core Enhanced aromaticity; used in pharmaceutical intermediates
Ethyl 2-amino-4-(bromomethyl)-5-(dimethylcarbamoyl)thiophene-3-carboxylate 1352529-81-7 C₁₁H₁₄BrN₂O₃S 357.21 Bromomethyl and carbamoyl groups Multifunctional substituents; applied in medicinal chemistry

Key Comparative Analysis

Substituent Effects on Reactivity and Properties
  • Bromine Position and Electronic Effects: Bromine at C5 (as in Ethyl 2-amino-5-bromothiophene-3-carboxylate) enhances electrophilic substitution reactivity compared to C3-substituted analogs. This positioning also increases molecular polarity, affecting solubility .
  • Amino Group Orientation: The amino group at C2 (target compound) vs.
  • Ester Group Variations : Methyl esters (e.g., target compound) generally exhibit lower steric hindrance and higher volatility compared to ethyl or tert-butyl esters, impacting purification and application in gas-phase reactions .

Biological Activity

Methyl 2-amino-5-bromothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group and a carboxylate ester, which contributes to its reactivity and interactions with biological targets. The presence of the bromine atom at the 5-position enhances its pharmacological profile compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino and carboxylate groups can form hydrogen bonds with biological macromolecules, facilitating interactions with proteins and nucleic acids.
  • π-π Interactions : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially stabilizing binding complexes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics. For instance, derivatives containing the bromothiophene moiety have shown promising antibacterial activity, outperforming traditional antibiotics in some assays .

Anticancer Activity

The compound has also been evaluated for anticancer properties . Studies have shown that it can inhibit cell proliferation in several cancer cell lines, including human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A). The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Table 1: Anticancer Activity Summary

Cell LineIC50 (nM)Mechanism of Action
HeLa35Inhibition of tubulin polymerization
FM3A130Induction of apoptosis
CEM<100Cell cycle arrest

Case Studies

  • Antiviral Activity : A study explored the antiviral potential of derivatives similar to this compound. Some exhibited significant inhibition of viral replication, indicating a broader spectrum of biological activity .
  • Inflammatory Response Modulation : Another investigation revealed that this compound modulates inflammatory responses by inhibiting TNF-alpha production in whole blood cultures stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Methyl 2-amino-5-bromothiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, analogous thiophene derivatives are synthesized via:

  • Cyclocondensation : Using thioglycolic acid derivatives and α-haloketones in refluxing ethanol to form the thiophene core.
  • Bromination : Electrophilic substitution at the 5-position using bromine or NBS (N-bromosuccinimide) under controlled conditions.
  • Esterification : Methanol and acid catalysts (e.g., H₂SO₄) to introduce the methyl ester group .
    Purification often employs recrystallization or reverse-phase HPLC for high-purity isolates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the amino group (δ ~5.0–6.0 ppm, broad) and aromatic thiophene protons (δ ~6.5–7.5 ppm).
    • ¹³C NMR : Confirms the carbonyl (C=O, δ ~165–170 ppm) and bromine-substituted carbon (δ ~110–120 ppm).
  • IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and C-Br (~600 cm⁻¹) .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., regiochemistry) using programs like SHELXL .

Advanced: How can reaction conditions be optimized to improve yield in bromination steps?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency.
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions like dibromination.
  • Catalyst Use : Lewis acids (e.g., FeCl₃) or iodine can regioselectively direct bromination to the 5-position .
    A comparative study showed yields improved from 65% to 88% using DMF/FeCl₃ at 0°C .

Advanced: What mechanistic insights explain competing substitution vs. coupling reactions at the 5-bromo position?

The bromine atom undergoes:

  • Nucleophilic Aromatic Substitution (NAS) : Activated by electron-donating groups (e.g., -NH₂), enabling displacement by amines or alkoxides.
  • Cross-Coupling (Suzuki-Miyaura) : Pd-catalyzed coupling with boronic acids requires precise ligand selection (e.g., SPhos) and base (K₃PO₄) to suppress dehalogenation .
    Competition arises from solvent polarity (NAS favored in polar solvents) and catalyst loading (high Pd(0) promotes coupling) .

Advanced: How should researchers address contradictions in reported melting points or spectral data for this compound?

Contradictions may stem from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) yield different crystalline forms.
  • Impurity Profiles : Side products (e.g., dibrominated analogs) alter melting points. Validate purity via HPLC (≥95%) and elemental analysis .
  • Experimental Variability : Calibrate instruments (e.g., DSC for melting points) and report solvent systems used for spectroscopic data .

Advanced: What strategies are used to design bioactive analogs of this compound for medicinal chemistry?

Approaches include:

  • Bioisosteric Replacement : Swapping the methyl ester with amides or heterocycles to modulate pharmacokinetics.
  • Functional Group Addition : Introducing sulfonamide or urea moieties at the 2-amino position to enhance target binding.
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing Br with Cl or CF₃) to optimize potency.
    For example, ethyl 2-amino-5-bromothiophene-3-carboxylate derivatives showed antibacterial activity against S. aureus (MIC = 4 µg/mL) .

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